molecular formula C27H29N3O2S B11479142 3-{[4-methoxy-2-methyl-5-(propan-2-yl)benzyl]sulfanyl}-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole

3-{[4-methoxy-2-methyl-5-(propan-2-yl)benzyl]sulfanyl}-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole

Cat. No.: B11479142
M. Wt: 459.6 g/mol
InChI Key: HDIDUZSDWVYFCF-UHFFFAOYSA-N
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Description

3-{[4-methoxy-2-methyl-5-(propan-2-yl)benzyl]sulfanyl}-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of methoxy, methyl, and sulfanyl groups attached to a triazole ring, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-methoxy-2-methyl-5-(propan-2-yl)benzyl]sulfanyl}-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.

    Attachment of the Benzyl and Phenyl Groups: These groups can be attached through Friedel-Crafts alkylation or acylation reactions, using appropriate benzyl and phenyl derivatives.

    Methoxylation: The methoxy groups are typically introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially leading to hydrogenated derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound could be explored for similar activities, particularly due to the presence of the sulfanyl group, which is known to enhance biological activity.

Medicine

In medicine, this compound could be investigated for its potential as a therapeutic agent. Triazole derivatives are often used in the development of drugs for treating infections and cancer. The specific structure of this compound might offer unique interactions with biological targets.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It might also find applications in the agrochemical industry as a potential pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-{[4-methoxy-2-methyl-5-(propan-2-yl)benzyl]sulfanyl}-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors in biological systems. The sulfanyl group could enhance binding affinity to certain molecular targets, while the methoxy and phenyl groups might influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound, known for its antifungal properties.

    Fluconazole: A well-known antifungal drug that contains a triazole ring.

    Voriconazole: Another antifungal agent with a triazole structure.

Uniqueness

What sets 3-{[4-methoxy-2-methyl-5-(propan-2-yl)benzyl]sulfanyl}-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole apart is the combination of methoxy, methyl, and sulfanyl groups, which could confer unique biological activities and chemical reactivity. This makes it a promising candidate for further research and development in various fields.

Properties

Molecular Formula

C27H29N3O2S

Molecular Weight

459.6 g/mol

IUPAC Name

3-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylsulfanyl]-5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazole

InChI

InChI=1S/C27H29N3O2S/c1-18(2)24-16-21(19(3)15-25(24)32-5)17-33-27-29-28-26(20-11-13-23(31-4)14-12-20)30(27)22-9-7-6-8-10-22/h6-16,18H,17H2,1-5H3

InChI Key

HDIDUZSDWVYFCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC)C(C)C)OC

Origin of Product

United States

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